molecular formula C5H8Cl4 B1217957 Pentaerythrityl tetrachloride CAS No. 3228-99-7

Pentaerythrityl tetrachloride

Cat. No. B1217957
CAS RN: 3228-99-7
M. Wt: 209.9 g/mol
InChI Key: KPZGRMZPZLOPBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentaerythrityl tetrachloride and its derivatives involves several chemical reactions, often aiming at modifying its structure for specific applications. An efficient method involves reacting pentaerythritol with thionyl chloride to produce pentaerythrityl tetrachloride with a yield of 92.35% (Lu Jun-jing, 2012). This method highlights the role of reaction conditions, such as material ratio, temperature, and time, in optimizing the yield.

Molecular Structure Analysis

The molecular structure of pentaerythrityl tetrachloride and related compounds has been extensively studied, revealing intricate details about their geometric configurations and intermolecular interactions. Studies utilizing X-ray diffraction techniques have provided insights into their crystal structures, demonstrating the flexibility of the pentaerythrityl core and its ability to adopt conformations that facilitate complex molecular assemblies (D. Laliberté, Thierry Maris, P. E. Ryan, J. Wuest, 2006).

Chemical Reactions and Properties

Pentaerythrityl tetrachloride undergoes various chemical reactions, contributing to its versatile chemical properties. For example, its reaction with diethyl phosphorochloridate yields different derivatives, depending on the equivalents of reactants used, showcasing its reactivity and potential for forming diverse compounds (B. Dhawan, D. Redmore, 1987).

Scientific Research Applications

Pentaerythritol Tetranitrate (PETN)

  • Scientific Field : Medicine and Explosives
  • Application Summary : PETN is a nitrate ester of pentaerythritol that possesses explosive properties. When mixed with a plasticizer, this chemical forms a plastic explosive. It is also recognized by the FDA to be a coronary vasodilator in the treatment of heart conditions such as angina .
  • Methods of Application : PETN is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2). The reacting solution is chilled to precipitate the PETN. It is then filtered out, washed, dried, and recrystallized to produce a colorless crystalline material that is stored and shipped as a mixture with water and alcohol .
  • Results or Outcomes : PETN has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .

Pentaerythrityl Tetraisostearate

  • Scientific Field : Cosmetics
  • Application Summary : Pentaerythrityl tetraisostearate is used as the main emollient in the cream formula, and commonly used oils are selected for comparison .
  • Methods of Application : The dispersion state of oil phase in the cream formula was observed with the microscope .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the available resources .

Safety And Hazards

Pentaerythrityl tetrachloride should be handled with care to avoid dust formation and inhalation of vapors or mists. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water .

Future Directions

While specific future directions for Pentaerythrityl tetrachloride were not found, PETN, a structurally similar compound, was studied for potential benefits in chronic ischemic heart failure patients .

properties

IUPAC Name

1,3-dichloro-2,2-bis(chloromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZGRMZPZLOPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90186029
Record name Pentaerythrityl tetrachloride
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Molecular Weight

209.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pentaerythrityl tetrachloride

CAS RN

3228-99-7
Record name 1,3-Dichloro-2,2-bis(chloromethyl)propane
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Record name Pentaerythrityl tetrachloride
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Record name Pentaerythrityl tetrachloride
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Record name Pentaerythrityl tetrachloride
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Record name Pentaerythrityl tetrachloride
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Record name 1,3-dichloro-2,2-bis(chloromethyl)propane
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Record name PENTAERYTHRITYL TETRACHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
J Ashby, RD Callander, D Gilman - Mutation Research Letters, 1984 - Elsevier
… Neopentyl bromide and pentaerythrityl tetrachloride were shown … The similarity between the odour of pentaerythrityl tetrachloride … of this is encountered in pentaerythrityl tetrachloride …
Number of citations: 10 www.sciencedirect.com
KM Lynch, WP Dailey - The Journal of Organic Chemistry, 1995 - ACS Publications
… In the thionyl chloride/ pyridine procedure, the ratio of reagents has been adjusted to allow for the formation of only pentaerythrityl tetrachloride (6) and trichlorohydrin (5); none …
Number of citations: 66 pubs.acs.org
WS Anderson, HJ Hyer, JE Sundberg… - Industrial & engineering …, 2000 - ACS Publications
… pentaerythritol to pentaerythrityl tetrachloride. Ammonolysis byproducts are washed out of the collected precipitate with cold water, and unconverted pentaerythrityl tetrachloride is …
Number of citations: 14 pubs.acs.org
RS Winniford - 1948 - thesis.library.caltech.edu
… of Methylenecyclobutane from Pentaerythrityl Chloride A new method for preparing methylenecyclobutane is described in which the starting material is pentaerythrityl tetrachloride. …
Number of citations: 0 thesis.library.caltech.edu
K Mondanaro Lynch, WP Dailey - Organic Syntheses, 2003 - Wiley Online Library
3‐Chloro‐2‐(chloromethyl)‐1‐propene intermediate: pentaerythrityl tetrachloride intermediate: pentaerythrityl trichlorohydrin product: 3‐Chloro‐2‐(chloromethyl)‐1‐propene …
Number of citations: 0 onlinelibrary.wiley.com
M Kondo, HDP Wathsala, K Ishikawa, D Yamashita… - Molecules, 2023 - mdpi.com
… pressure conditions as well as saving the costs on the industrial process, an alternative synthetic procedure for the plant scale were established by using pentaerythrityl tetrachloride (2) (…
Number of citations: 1 www.mdpi.com
Z Zhao, S Tang, S Tao, T Yang, Y Lai, WZ Yuan - 2020 - chemrxiv.org
Halogen-halogen short contacts, especially halogen bonds (XBs) have been widely utilized in multifarious fields, owing to its bridging function among luminophores as well as well-…
Number of citations: 4 chemrxiv.org
T Yang, Y Li, Z Zhao, WZ Yuan - Science China Chemistry, 2023 - Springer
Nonconventional luminophores have attracted significant attention for their unique photophysical properties and potential applications in different areas. Unlike classic luminogens …
Number of citations: 18 link.springer.com
A Mooradian, JB Cloke - Journal of the American Chemical …, 1945 - ACS Publications
The present work on 3-chloro-2-chloromethyl-1-propene (I), H2C= C (CH2C1) 2, was undertaken in connection with a study of certain chlorinated ethylenic hydrocarbons and nitriles to …
Number of citations: 78 pubs.acs.org
TM Klapötke, B Krumm, R Ilg, D Troegel… - Journal of the American …, 2007 - ACS Publications
… The precursors for these energetic materials, pentaerythrityl tetrachloride/bromide, C(CH 2 X) 4 (X = Cl, Br), and pentaerythritol, C(CH 2 OH) 4 , are easily available and produced in bulk…
Number of citations: 76 pubs.acs.org

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